Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate
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Overview
Description
Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with methyl chloroformate. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-5-phenyloxazole-4-carboxylate
- Methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate
- Methyl 2-(4-methylphenyl)-5-phenyloxazole-4-carboxylate
Uniqueness
Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Biological Activity
Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxazole ring structure that contributes to its biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with various biological targets. The molecular formula is C16H14ClN1O3, with a molecular weight of approximately 313.73 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:
- Inhibition of Microbial Growth : The compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.
- Induction of Apoptosis : In cancer cells, it has been observed to induce programmed cell death, which is crucial for anticancer therapies .
Biological Activities
Research indicates that this compound demonstrates a variety of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains.
- Anticancer Properties : It exhibits cytotoxic effects on several cancer cell lines, including leukemia and colon cancer cells .
- Anti-inflammatory Effects : Potential therapeutic applications in inflammation-related conditions have been noted .
Summary of Biological Activities
Case Studies and Research Findings
-
Cytotoxicity Studies : In a study evaluating the compound's effect on human cancer cell lines, it was found to have an average GI50 (concentration required to inhibit 50% of cell growth) value indicating significant cytotoxicity across multiple tested lines .
- Table: Cytotoxicity Data
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|-----------------------|----------------|---------------|----------------|
| CCRF-CEM | 5.37 | 12.9 | 36.0 |
| MOLT-4 | 6.08 | 15.0 | 40.0 |
| COLO 205 | 42.98 | - | - |
| MALME-3M | 78.70 | - | - |
- Table: Cytotoxicity Data
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with tubulin, inhibiting polymerization, which is crucial for cancer cell proliferation .
- Comparative Analysis with Similar Compounds : The unique substitution pattern of this compound compared to other compounds like methyl 2-(phenyl)-5-phenyloxazole-4-carboxylate enhances its reactivity and biological activity .
Properties
Molecular Formula |
C17H12ClNO3 |
---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)22-16(19-14)12-7-9-13(18)10-8-12/h2-10H,1H3 |
InChI Key |
MGFRCEXFYLAGAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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